3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine
Description
This pyridazine derivative features a sulfanyl bridge at position 3 linked to a 4-nitrophenylmethyl group and a thiophen-2-yl substituent at position 6. The nitro group is a strong electron-withdrawing moiety, which may enhance binding affinity to biological targets by polarizing the aromatic system. The thiophene ring contributes to π-π stacking interactions, a common feature in bioactive molecules .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-18(20)12-5-3-11(4-6-12)10-22-15-8-7-13(16-17-15)14-2-1-9-21-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZXAPCIEOEUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated pyridazine with a thiophene boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer processes, while the thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
Pharmacological Activity Trends
Key Insights :
- The nitro group in the target compound may confer higher cytotoxicity than fluorine or methyl analogs, as seen in dual-nitro analogs like 896053-99-9, though solubility could be a limiting factor .
- Thiophene-containing compounds (target, F840-0055) may exhibit improved receptor binding compared to furan derivatives due to enhanced aromatic interactions .
Physicochemical Properties (Inferred)
Notes:
- The nitro group reduces solubility in the target compound compared to fluorine or methyl-substituted analogs.
- Higher molecular weight in F840-0055 correlates with lower solubility .
Biological Activity
3-{[(4-nitrophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a 4-nitrophenylmethylsulfanyl group and a thiophen-2-yl moiety. The structural components suggest significant chemical reactivity, enhancing its potential for diverse biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10N4O2S |
| Molecular Weight | 286.31 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the pyridazine core through cyclization reactions.
- Introduction of functional groups via nucleophilic substitution.
- Purification and characterization using NMR and mass spectrometry.
Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have been reported to improve yields and reduce reaction times significantly.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridazine derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Example Study: A derivative with similar structural features demonstrated an IC50 value of 1.06 μM against A549 cells, indicating potent cytotoxicity .
Antimicrobial Activity
Compounds with similar thiophenic structures have shown promising antimicrobial activity against various pathogens. The presence of the nitrophenyl group may enhance the compound's ability to disrupt microbial membranes or inhibit critical metabolic pathways.
- Case Study: A related compound showed effective inhibition against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases .
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have been documented, with some exhibiting significant inhibition of pro-inflammatory mediators. The sulfonamide moiety is often implicated in these activities.
- Research Findings: In vivo studies demonstrated that compounds with similar structures could reduce paw swelling in animal models, comparable to established anti-inflammatory drugs .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition: Many derivatives act as inhibitors for specific kinases involved in cancer progression.
- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Antioxidant Activity: Some studies suggest that these compounds may scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
